
MCC950
説明
NOD-like receptor (NLR) pyrin domain-containing protein 3 (NLRP3) senses pathogen-derived, environmental, and host-derived factors and initiates the formation of inflammasomes, complexes involved in complex diseases including multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis. MCC950 is a selective inhibitor of NLRP3, blocking the release of IL-1β in macrophages primed with LPS and activated with ATP or nigericin (IC50 = 7.5 nM). It does not inhibit NLRC4, AIM2, TLR2 signaling, or priming of NLRP3. This compound prevents oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) in cells stimulated with LPS and nigericin. MCC-950 is active in vivo, blocking the production of IL-1β and enhancing survival in mouse models of multiple sclerosis and cryopyrin-associated periodic syndrome. It is also active in ex vivo samples from individuals with Muckle-Wells syndrome.
this compound is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively.
科学的研究の応用
Autoimmune Diseases
MCC950 has been extensively studied for its effects on autoimmune conditions, particularly those associated with NLRP3 inflammasome activation.
- Multiple Sclerosis (MS) : In experimental autoimmune encephalomyelitis (EAE), a model for MS, this compound administration significantly reduced IL-1β production and mitigated disease severity. This suggests that this compound could be a promising candidate for MS treatment by modulating inflammatory responses .
- Cryopyrin-Associated Periodic Syndromes (CAPS) : this compound has demonstrated efficacy in rescuing neonatal lethality in mouse models of CAPS, which are caused by mutations in the NLRP3 gene. This highlights its potential as a therapeutic agent for genetic inflammatory diseases .
Cardiovascular Applications
This compound's role in cardiovascular health has garnered attention due to its ability to modulate inflammation linked to atherosclerosis and cardiac remodeling.
- Atherosclerosis : A study showed that this compound treatment reduced plaque formation and macrophage pyroptosis in atherosclerotic models. After 12 weeks of treatment, significant reductions in plaque areas and lipid content were observed, indicating its potential to prevent cardiovascular diseases .
- Cardiac Hypertrophy : In models of heart failure induced by high-fat diets, this compound reduced plasma IL-18 levels and improved cardiac function. This suggests that targeting the NLRP3 inflammasome may help mitigate cardiac remodeling and associated pathologies .
Neuroprotection
This compound has shown promise in protecting against neurodegenerative diseases and traumatic brain injuries.
- Traumatic Brain Injury (TBI) : Research indicates that this compound alleviates inflammatory responses and neuronal damage following TBI. It reduces microglial activation and cytokine production, leading to improved neurological outcomes .
- Neurodegenerative Disorders : Studies have demonstrated that this compound can reduce cognitive impairment associated with aging and exposure to anesthetics by inhibiting NLRP3-mediated pyroptosis . Its neuroprotective effects suggest potential applications in Alzheimer's and Parkinson's diseases.
Metabolic Disorders
This compound's anti-inflammatory properties extend to metabolic conditions such as obesity-related inflammation.
- Obesity and Insulin Resistance : In models of diet-induced obesity, this compound administration has been shown to reduce systemic inflammation and improve insulin sensitivity. This indicates its potential role in managing metabolic syndrome and related disorders .
Case Studies Overview
作用機序
Target of Action
MCC950, also known as CRID3, MCC-950, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, or CP-456773, is a potent and selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 .
Mode of Action
This compound blocks the release of IL‑1β induced by NLRP3 activators . It inhibits the NLRP3 inflammasome by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This compound binds to NLRP3, blocks its ability to hydrolyze ATP, and thus prevents it from maintaining its active structural conformation, thereby inhibiting NLRP3-induced ASC oligomerization and reducing cleavage of caspase-1 .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the activation of the NLRP3 inflammasome, which leads to a decrease in the release of pro-inflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a, and Nitric Oxide . Moreover, this compound has been found to inhibit the chloride intracellular channel–dependent chloride efflux, leading to a modification of the inflammatory response .
Pharmacokinetics
The dosage used in studies varies, but a common dosage is 40 mg/kg .
Result of Action
This compound has been shown to ameliorate various conditions associated with inflammation. For instance, it has been found to improve neurological function and survival after cardiac arrest and resuscitation . In a murine model of ulcerative colitis, this compound significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores . It also reduced the release of pro-inflammatory cytokines and activation of caspase-1 .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of NLRP3 activators such as nigericin, ATP, and MSU crystals can affect the action of this compound . Furthermore, the effect of this compound can be influenced by the physiological environment, such as the presence of inflammation or immune response .
生化学分析
Biochemical Properties
MCC950 interacts with the NLRP3 inflammasome, a multi-protein complex that includes NLRP3, ASC, and caspase-1 . This compound directly targets the NLRP3 NATCH domain and interferes with the Walker B motif function, which is crucial for ATP hydrolysis, a requirement for NLRP3 conformational change and oligomerization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly interacting with the Walker B motif within the NLRP3 NACHT domain . This interaction blocks ATP hydrolysis, inhibiting NLRP3 activation and inflammasome formation .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable and effective over time in laboratory settings . For instance, in a study on a transgenic mouse model of Huntington’s disease, daily treatment with this compound for five weeks resulted in significant improvements in neuronal density and reductions in neuroinflammation .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a transgenic mouse model of Huntington’s disease, daily treatment with this compound (10 mg/kg of body weight) for five weeks resulted in improved motor function, extended lifespan, and reduced neuroinflammation .
Metabolic Pathways
This compound has been shown to affect several metabolic pathways. For instance, it has been reported to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .
Subcellular Localization
Given that it interacts with the NLRP3 inflammasome, it is likely that it localizes to the cytoplasm where the inflammasome is assembled .
生物活性
MCC950 is a selective small molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system that plays a significant role in various inflammatory diseases. This compound has garnered attention due to its ability to modulate inflammatory responses, particularly those mediated by interleukin-1β (IL-1β), a pro-inflammatory cytokine involved in numerous pathological conditions.
This compound functions by locking the NLRP3 protein in a closed conformation, thereby preventing its activation and subsequent inflammatory signaling. This inhibition is crucial for reducing the production of IL-1β and other inflammatory mediators, which are typically released during NLRP3 activation.
Key Mechanistic Insights
- Inhibition of IL-1β Production : this compound effectively reduces IL-1β production in various cell types, including bone marrow-derived macrophages (BMDMs) and peripheral blood mononuclear cells (PBMCs) from patients with cryopyrin-associated periodic syndromes (CAPS) .
- Specificity : The compound shows high specificity for NLRP3 over other inflammasomes, such as NLRP1, highlighting its potential for targeted therapeutic applications .
Biological Activity in Preclinical Studies
This compound has been evaluated in numerous preclinical models, demonstrating significant biological activity across various disease states.
Case Studies and Findings
- Multiple Sclerosis Model :
-
Cardiovascular Applications :
- In studies involving vascular grafts, this compound was shown to suppress neointimal hyperplasia (NIH) significantly. Over 28 days, it resulted in a 49% reduction in neointimal occlusion compared to controls .
- The compound also improved endothelial coverage and function, indicating its potential as a safer alternative for drug-eluting vascular devices .
- Aortic Aneurysm Model :
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other established treatments:
Study Focus | This compound Efficacy | Comparison with Other Agents |
---|---|---|
Multiple Sclerosis | Reduced IL-1β production | Superior to placebo |
Neointimal Hyperplasia | 49% reduction in occlusion | Better than PTX and SMS |
Aortic Aneurysm | Inhibited dissection | More effective than controls |
Pharmacokinetics and Safety Profile
This compound demonstrates favorable pharmacokinetic properties with minimal toxicity observed in various studies. It does not adversely affect endothelial cell viability or function, making it a promising candidate for chronic inflammatory conditions .
Hemocompatibility
In vitro assays have shown that this compound enhances hemocompatibility compared to traditional therapies like paclitaxel (PTX) and sirolimus (SMS), significantly reducing clot formation on treated surfaces .
特性
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSXLKCTQDPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047301 | |
Record name | CP-456773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210826-40-7 | |
Record name | MCC-950 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-456773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MCC-950 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。